molecular formula C8H5ClO2 B13344534 Benzoyl-carbonyl-13cchloride

Benzoyl-carbonyl-13cchloride

Cat. No.: B13344534
M. Wt: 169.57 g/mol
InChI Key: BNGOFPJWZUXKNR-VJJZLTLGSA-N
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Description

Benzoyl-carbonyl-13cchloride, also known as benzoyl chloride-α-13C, is a specialized isotopic compound where the carbonyl carbon is labeled with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to its isotopic labeling. It is a colorless, fuming liquid with an irritating odor and is highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl-carbonyl-13cchloride can be synthesized from benzoic acid-α-13C. One common method involves the reaction of benzoic acid-α-13C with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically proceeds as follows:

  • With Thionyl Chloride:

    C6H5COOH+SOCl2C6H5COCl+SO2+HCl\text{C}_6\text{H}_5\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​COOH+SOCl2​→C6​H5​COCl+SO2​+HCl

  • With Phosphorus Pentachloride:

    C6H5COOH+PCl5C6H5COCl+POCl3+HCl\text{C}_6\text{H}_5\text{COOH} + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_5\text{COCl} + \text{POCl}_3 + \text{HCl} C6​H5​COOH+PCl5​→C6​H5​COCl+POCl3​+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring high purity and yield. The use of advanced distillation techniques helps in purifying the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoyl-carbonyl-13cchloride undergoes several types of chemical reactions, including:

  • Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
  • Reduction: It can be reduced to benzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

  • Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
  • Hydrolysis: Water or aqueous base (e.g., NaOH).
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Scientific Research Applications

Benzoyl-carbonyl-13cchloride is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of benzoyl-carbonyl-13cchloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The carbon-13 labeling allows for detailed tracking of the compound through various reaction pathways, providing insights into the molecular targets and mechanisms involved .

Comparison with Similar Compounds

  • Benzoyl Chloride: The non-labeled version of benzoyl-carbonyl-13cchloride, used widely in organic synthesis.
  • Benzyl Chloride: Contains a benzyl group instead of a benzoyl group, used in the synthesis of benzyl compounds.
  • Acetyl Chloride: Contains an acetyl group, used in acetylation reactions.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it invaluable for tracing and studying reaction mechanisms. This isotopic labeling provides a distinct advantage in research applications where tracking the fate of the carbonyl carbon is crucial .

Properties

Molecular Formula

C8H5ClO2

Molecular Weight

169.57 g/mol

IUPAC Name

2-oxo-2-phenylacetyl chloride

InChI

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/i8+1

InChI Key

BNGOFPJWZUXKNR-VJJZLTLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[13C](=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)Cl

Origin of Product

United States

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